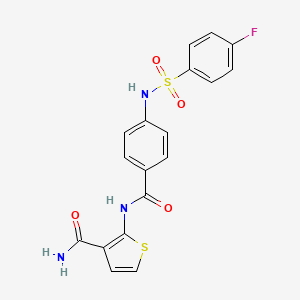

2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide

Descripción

This compound features a thiophene-3-carboxamide core substituted at position 2 with a benzamido group bearing a 4-fluorophenylsulfonamido moiety. The sulfonamide group enhances bioactivity by interacting with biological targets such as enzymes or receptors, while the fluorine atom improves lipophilicity and metabolic stability.

Propiedades

IUPAC Name |

2-[[4-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O4S2/c19-12-3-7-14(8-4-12)28(25,26)22-13-5-1-11(2-6-13)17(24)21-18-15(16(20)23)9-10-27-18/h1-10,22H,(H2,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZZLNZRPVTENE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=CS2)C(=O)N)NS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Thiophene Derivatives

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom. Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications.

Biological Activity

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects. Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Environmental Factors

Environmental factors can influence the action, efficacy, and stability of thiophene derivatives. For example, the fluorescence quenching of a thiophene substituted 1,3,4-oxadiazole derivative by different environmental pollutant aromatic amine derivatives has been studied. The results suggest that the fluorescence quenching is due to diffusion assisted dynamic or collisional quenching according to the sphere of action static quenching model and according to the finite sink approximation model, the bimolecular quenching reactions are due to the collective effect of dynamic and static quenching.

Actividad Biológica

2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of and a molecular weight of approximately 421.46 g/mol, this compound contains several functional groups, including sulfonamide and carboxamide, which are pivotal for its biological interactions and activities .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Notably, it has been shown to act as an inhibitor of carbonic anhydrases , which play crucial roles in various physiological processes, including acid-base balance and fluid secretion . The inhibition of carbonic anhydrases has therapeutic implications for conditions such as glaucoma and certain cancers.

Potential Mechanisms Include:

- Enzyme Inhibition: Binding to the active site of carbonic anhydrases, thereby blocking their activity.

- Modulation of Cellular Pathways: Interacting with pathways involved in inflammation and cancer progression, potentially leading to anti-inflammatory or anti-cancer effects .

Biological Activity Overview

The compound's biological activities can be summarized in the following table:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits carbonic anhydrases, impacting physiological processes. |

| Anti-Cancer Potential | May modulate pathways related to tumor growth and metastasis. |

| Anti-Inflammatory Effects | Potential to reduce inflammation through pathway modulation. |

Case Studies and Research Findings

Recent studies have highlighted the biological significance of compounds similar to this compound:

- Carbonic Anhydrase Inhibition: Research indicates that sulfonamide derivatives exhibit significant inhibition of carbonic anhydrases, suggesting that this compound could similarly function as a potent inhibitor .

- Anti-Cancer Activity: A study on related thiophene compounds demonstrated their efficacy in inhibiting tumor cell proliferation through targeted enzyme inhibition . This suggests that this compound may have similar applications.

- Neuroprotective Effects: While not directly studied for this specific compound, related compounds have shown neuroprotective properties in models of neurological disorders, indicating a potential area for future research .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other sulfonamide derivatives is useful:

| Compound Name | Structure Type | Key Functional Groups | Biological Activity |

|---|---|---|---|

| This compound | Thiophene derivative | Sulfonamide, Carboxamide | Carbonic anhydrase inhibition |

| Sulfacetamide | Sulfonamide | Sulfonamide | Antibiotic |

| Acetazolamide | Sulfonamide | Sulfonamide | Carbonic anhydrase inhibition |

This comparison emphasizes the unique structural features of the compound while highlighting its potential applications in medicinal chemistry .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Variations in Sulfonamide and Aromatic Groups

Chlorophenyl vs. Fluorophenyl Sulfonamides

- 2-(3-(4-Chlorophenylsulfonamido)benzamido)thiophene-3-carboxamide (CAS: 898466-62-1, Molecular Weight: 435.9) replaces fluorine with chlorine at the para position of the phenylsulfonamido group.

Morpholino vs. Piperidinyl Sulfonamides

- Compounds such as 2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide derivatives (e.g., 16e–16h) incorporate morpholine rings, which increase solubility due to the oxygen atom’s polarity. In contrast, 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide (CAS: 313662-67-8, Molecular Weight: 447.57) uses a piperidine ring, enhancing lipophilicity and membrane permeability .

Core Heterocycle Modifications

Monocyclic vs. Fused Thiophene Systems

- The target compound’s monocyclic thiophene contrasts with fused systems like 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives (e.g., CAS: 919754-12-4).

Substituent Positional Isomerism

- 5-Phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide (CAS: 952847-98-2) places a phenyl group at position 5 of the thiophene, which may sterically hinder interactions compared to the target compound’s unsubstituted thiophene ring .

Antimicrobial and Antifungal Activities

- 2-([(1Z)-4-(dimethylamino)phenyl]methylene]amino)thiophene-3-carboxamide derivatives () exhibit antibacterial and antifungal activities, likely due to the dimethylamino group’s electron-donating effects. The target compound’s fluorophenylsulfonamido group may enhance Gram-negative bacterial targeting via improved membrane penetration .

Antitubercular Activity

- Morpholinosulfonyl-substituted analogs (e.g., compound 16h, Melting Point: >250°C) demonstrate efficacy against multidrug-resistant tuberculosis (MDR-TB). The fluorine atom in the target compound could further optimize pharmacokinetics, such as plasma half-life, by reducing cytochrome P450-mediated metabolism .

Physicochemical Properties

*Estimated based on structural similarity to CAS 898466-62-1.

Key Research Findings

- Sulfonamide Role : The sulfonamide group is critical for inhibiting enzymes like carbonic anhydrase or dihydrofolate reductase, with fluorine enhancing target affinity and pharmacokinetics .

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity reduce metabolic degradation compared to chlorine, as seen in improved plasma stability of fluorinated sulfonamides .

Q & A

Q. How can researchers determine the physicochemical properties of 2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide?

Methodological Answer: Key properties (e.g., solubility, melting point, stability) can be determined using standardized protocols:

- Melting Point: Differential Scanning Calorimetry (DSC) or capillary methods, as described in synthesis characterization guidelines .

- Solubility: Shake-flask method in solvents (e.g., DMSO, water) at controlled temperatures (25°C ± 0.5°C) .

- Stability: Accelerated stability studies under varying pH, temperature, and light exposure (e.g., ICH Q1A guidelines).

Q. What are effective synthetic routes for this compound?

Methodological Answer: The compound can be synthesized via sequential sulfonylation and amidation:

Sulfonylation: React 4-fluorobenzenesulfonyl chloride with 4-aminobenzoic acid in anhydrous DCM, using triethylamine as a base .

Amidation: Couple the intermediate with 3-carboxamide-thiophene using EDC/HOBt in DMF .

- Critical Parameters: Maintain inert atmosphere (N₂), monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

Example Reaction Table:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Sulfonylation | 4-Fluorobenzenesulfonyl chloride, Et₃N | 0°C → RT, 12h | 78% |

| Amidation | EDC, HOBt, DMF | RT, 24h | 65% |

Q. How to characterize this compound using spectroscopic methods?

Methodological Answer: Use a multi-technique approach:

- NMR: Assign peaks for fluorophenyl (¹⁹F NMR), thiophene (¹H/¹³C NMR), and amide protons (D₂O exchange) .

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- IR: Identify sulfonamide (SO₂ asymmetric stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Core Modifications: Introduce substituents at the fluorophenyl (e.g., Cl, NO₂) or thiophene (e.g., methyl, morpholine) positions .

- Assays: Test bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with electronic (Hammett σ) or steric (Taft Es) parameters.

- Data Analysis: Use multivariate regression to identify critical substituent effects .

Example SAR Table:

| Derivative | R Group | IC₅₀ (Enzyme X) | LogP |

|---|---|---|---|

| Parent | H | 1.2 µM | 2.5 |

| 4-Cl | Cl | 0.8 µM | 3.1 |

Q. How to assess the environmental fate of this compound in ecological risk studies?

Methodological Answer: Adopt a tiered approach per Project INCHEMBIOL guidelines :

Abiotic Studies: Measure hydrolysis half-life (pH 7–9, 25°C) and photodegradation (UV light, λ > 290 nm).

Biotic Studies: Use OECD 301F respirometry to evaluate microbial degradation.

Modeling: Apply QSAR models (e.g., EPI Suite) to predict bioaccumulation (BCF) and toxicity (ECOSAR).

Example Environmental Data:

| Property | Method | Result |

|---|---|---|

| Hydrolysis t₁/₂ | pH 7, 25°C | 14 days |

| BCF (QSAR) | EPI Suite | 120 L/kg |

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Q. What methodological strategies are used for pharmacokinetic modeling of this compound?

Methodological Answer:

- In Vitro Assays: Measure permeability (Caco-2 monolayers), plasma protein binding (ultrafiltration), and metabolic stability (microsomal t₁/₂) .

- In Vivo Studies: Administer IV/PO doses in rodents, collect plasma samples, and analyze via LC-MS/MS .

- Modeling: Compartmental PK models (e.g., NONMEM) to predict clearance and volume of distribution .

Q. How to evaluate its inhibitory activity against specific enzymes (e.g., carbonic anhydrase)?

Methodological Answer:

- Enzyme Assay: Use stopped-flow spectroscopy to monitor CO₂ hydration (kcat/KM) in the presence of inhibitors .

- Crystallography: Solve co-crystal structures to identify binding interactions (e.g., sulfonamide-Zn²+ coordination) .

- Selectivity Screening: Test against isoform panels (e.g., CA I, II, IX) to assess specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.